molecular formula C11H12N2O5 B5131162 ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate

ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate

Cat. No. B5131162
M. Wt: 252.22 g/mol
InChI Key: KRFCMBJBNWKDPV-UHFFFAOYSA-N
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Description

Ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate, also known as MNA, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.3 g/mol. MNA has been used in various fields of research, including medicinal chemistry, material science, and environmental science.

Mechanism of Action

Ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate is believed to chelate metal ions such as copper and iron, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can cause damage to cellular components such as DNA, proteins, and lipids, which may contribute to the anti-cancer and anti-inflammatory effects of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate.
Biochemical and Physiological Effects:
Studies have shown that ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate can induce apoptosis (programmed cell death) in cancer cells, which may be due to its ability to generate ROS. ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells, indicating its potential as an anti-inflammatory agent. However, further research is needed to fully understand the biochemical and physiological effects of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate in lab experiments is its high sensitivity and selectivity for metal ion detection. ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate is also relatively easy to synthesize and has a long shelf life. However, one limitation is that ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate can be toxic to cells at high concentrations, which may limit its use in certain experiments. In addition, the potential for ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate to generate ROS may also complicate its use in certain assays.

Future Directions

There are several areas of future research that could be pursued with ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate. One potential direction is the development of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate-based fluorescent probes for the detection of specific metal ions in biological and environmental samples. Another area of interest is the investigation of the anti-cancer and anti-inflammatory properties of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate, including its potential use as a therapeutic agent. Finally, further studies are needed to fully understand the mechanism of action of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate and its effects on cellular components.

Synthesis Methods

Ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate can be synthesized via a multistep process, starting with the reaction of 2-methyl-3-nitroaniline with ethyl oxalyl chloride to form ethyl [(2-methyl-3-nitrophenyl)amino]oxalate. This intermediate can then be hydrolyzed with sodium hydroxide to produce ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate.

Scientific Research Applications

Ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. It has also been used as a building block for the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals. In addition, ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate has been studied for its potential anti-cancer and anti-inflammatory properties.

properties

IUPAC Name

ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-8-5-4-6-9(7(8)2)13(16)17/h4-6H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFCMBJBNWKDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate

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